molecular formula C15H13N3O4S B14317469 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole CAS No. 113016-86-7

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole

Cat. No.: B14317469
CAS No.: 113016-86-7
M. Wt: 331.3 g/mol
InChI Key: UGFDGJWRDDRDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a methyl group, a nitro group, and a 4-methylbenzene-1-sulfonyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole typically involves multiple steps. One common method includes the nitration of 2-methylbenzimidazole to introduce the nitro group. This is followed by the sulfonylation of the nitro-substituted benzimidazole using 4-methylbenzene-1-sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-amino-1H-benzimidazole.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole is unique due to the presence of both a nitro group and a sulfonyl group on the benzimidazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

113016-86-7

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonyl-6-nitrobenzimidazole

InChI

InChI=1S/C15H13N3O4S/c1-10-3-6-13(7-4-10)23(21,22)17-11(2)16-14-8-5-12(18(19)20)9-15(14)17/h3-9H,1-2H3

InChI Key

UGFDGJWRDDRDBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=C2C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.